

# Physical and chemical properties of "1-Bromo-3,5-difluoro-2-iodobenzene"

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## Compound of Interest

Compound Name: **1-Bromo-3,5-difluoro-2-iodobenzene**

Cat. No.: **B068294**

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## An In-depth Technical Guide to 1-Bromo-3,5-difluoro-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of **1-Bromo-3,5-difluoro-2-iodobenzene**. This polyhalogenated aromatic compound is a valuable and versatile intermediate in organic synthesis, particularly in the fields of material science and drug discovery. Its unique substitution pattern allows for selective and sequential functionalization, making it a key building block for complex molecular architectures.

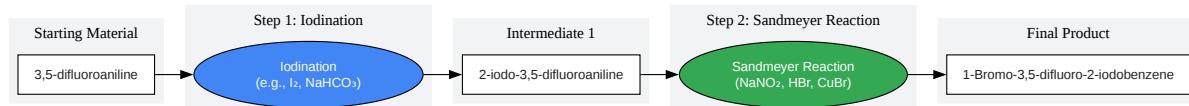
## Core Physical and Chemical Properties

The physicochemical properties of **1-Bromo-3,5-difluoro-2-iodobenzene** are summarized below. Due to the limited availability of experimental data for this specific isomer, properties of the closely related compound 1-Bromo-3,5-difluorobenzene are included for reference and estimation.

Property	Value
IUPAC Name	1-Bromo-3,5-difluoro-2-iodobenzene
CAS Number	175278-11-2[1][2]
Molecular Formula	C <sub>6</sub> H <sub>2</sub> BrF <sub>2</sub> I
Molecular Weight	318.89 g/mol [2]
Appearance	Expected to be a liquid or low-melting solid
Boiling Point	Not specified. For reference, 1-Bromo-3,5-difluorobenzene has a boiling point of 140 °C.[3]
Density	Not specified. For reference, the density of 1-Bromo-3,5-difluorobenzene is 1.676 g/mL at 25 °C.[3]
Solubility	Expected to be soluble in common organic solvents and sparingly soluble in water.[4]
Refractive Index (n <sub>20</sub> /D)	Not specified. For reference, the refractive index of 1-Bromo-3,5-difluorobenzene is 1.499.[3]

## Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of **1-Bromo-3,5-difluoro-2-iodobenzene** is not widely published, a plausible synthetic route can be devised from commercially available starting materials, leveraging established organometallic and halogenation methodologies. A potential synthetic workflow is outlined below.



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A proposed synthetic pathway for **1-Bromo-3,5-difluoro-2-iodobenzene**.

## Representative Experimental Protocol: Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. The following is a general protocol for the synthesis of a related compound, 1-bromo-3,5-difluorobenzene, which can be adapted for the final step of the proposed synthesis.[5][6][7]

- **Diazotization:** 3,5-difluoroaniline (1.0 eq) is dissolved in an aqueous solution of hydrobromic acid (HBr, ~2.5-3.0 eq). The solution is cooled to 0-5 °C in an ice bath.
- A solution of sodium nitrite (NaNO<sub>2</sub>, ~1.0 eq) in water is added dropwise to the aniline solution while maintaining the temperature below 5 °C. The reaction is monitored for the presence of nitrous acid using starch-iodide paper.
- **Sandmeyer Reaction:** In a separate flask, copper(I) bromide (CuBr, catalytic amount) is dissolved in HBr.
- The cold diazonium salt solution is slowly added to the CuBr/HBr solution.
- The reaction mixture is allowed to warm to room temperature and then gently heated to facilitate the evolution of nitrogen gas and the formation of the brominated product.
- **Work-up and Purification:** The product is typically isolated by steam distillation or solvent extraction. The organic layer is washed, dried, and purified by fractional distillation or column chromatography to yield the final product.

## Chemical Reactivity and Applications in Drug Development

The key feature of **1-Bromo-3,5-difluoro-2-iodobenzene** in synthetic chemistry is the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend C-I > C-Br >> C-F.[8] This allows for selective functionalization at the iodine position, leaving the bromine available for a subsequent, different coupling reaction. This sequential functionalization is

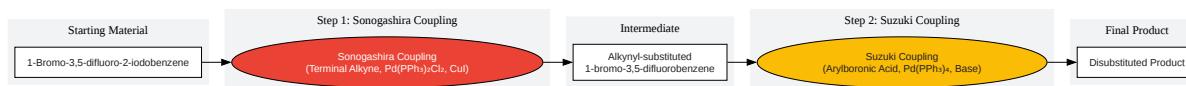
highly valuable in the synthesis of complex molecules for drug discovery and material science.

[1]

The fluorine atoms on the ring can enhance thermal stability, chemical resistance, and influence the electronic properties of the final molecule.[1] In a pharmaceutical context, fluorine substitution is a common strategy to improve metabolic stability and binding affinity.

## Experimental Workflow: Sequential Sonogashira and Suzuki Cross-Coupling

The differential reactivity can be exploited in a one-pot, two-step reaction sequence to introduce different substituents onto the aromatic core.



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